molecular formula C16H12BrN3O B6355524 (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone CAS No. 618091-10-4

(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone

Cat. No.: B6355524
CAS No.: 618091-10-4
M. Wt: 342.19 g/mol
InChI Key: MZSMYXDQQXFWEF-UHFFFAOYSA-N
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Description

(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone is a chemical compound with the molecular formula C16H12BrN3O and a molecular weight of 342.198 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone typically involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid with 4-bromobenzoyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and bromophenyl groups allows for diverse chemical modifications and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

(5-amino-1-phenylpyrazol-4-yl)-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-12-8-6-11(7-9-12)15(21)14-10-19-20(16(14)18)13-4-2-1-3-5-13/h1-10H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSMYXDQQXFWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399011
Record name (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618091-10-4
Record name (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(4-BROMOPHENYL)METHANONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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